Cas no 2228302-55-2 (3-(2-bromo-4-nitrophenyl)methylazetidine)
3-(2-bromo-4-nitrophenyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromo-4-nitrophenyl)methylazetidine
- 3-[(2-bromo-4-nitrophenyl)methyl]azetidine
- 2228302-55-2
- EN300-1927551
-
- Inchi: 1S/C10H11BrN2O2/c11-10-4-9(13(14)15)2-1-8(10)3-7-5-12-6-7/h1-2,4,7,12H,3,5-6H2
- InChI Key: DRWVZDVVIZKVHA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CC1CNC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 270.00039g/mol
- Monoisotopic Mass: 270.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.8Ų
3-(2-bromo-4-nitrophenyl)methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927551-0.05g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-0.1g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-0.25g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-0.5g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-1.0g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1927551-2.5g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-5.0g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1927551-10.0g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1927551-1g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1927551-5g |
3-[(2-bromo-4-nitrophenyl)methyl]azetidine |
2228302-55-2 | 5g |
$3812.0 | 2023-09-17 |
3-(2-bromo-4-nitrophenyl)methylazetidine Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(2-bromo-4-nitrophenyl)methylazetidine
Introduction to 3-(2-bromo-4-nitrophenyl)methylazetidine (CAS No. 2228302-55-2)
3-(2-bromo-4-nitrophenyl)methylazetidine, with the CAS number 2228302-55-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted nitrophenyl group and an azetidine ring. These structural elements contribute to its potential as a lead compound for the development of new therapeutic agents.
The chemical structure of 3-(2-bromo-4-nitrophenyl)methylazetidine is of particular interest due to its potential for modulating various biological processes. The azetidine ring, a four-membered cyclic amine, is known for its ability to form stable complexes with metal ions and its involvement in various biological activities. The presence of the bromo and nitro groups on the phenyl ring further enhances the compound's reactivity and pharmacological properties.
Recent studies have highlighted the importance of 3-(2-bromo-4-nitrophenyl)methylazetidine in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This finding suggests that 3-(2-bromo-4-nitrophenyl)methylazetidine could be a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-(2-bromo-4-nitrophenyl)methylazetidine has also shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound can selectively target and inhibit the growth of certain cancer cell lines. The mechanism of action involves disrupting key signaling pathways that are crucial for cancer cell survival and proliferation.
The synthesis of 3-(2-bromo-4-nitrophenyl)methylazetidine has been optimized through various synthetic routes, ensuring high yields and purity. One common method involves the reaction of 2-bromo-4-nitrobenzaldehyde with azetidine under mild conditions, followed by reduction and functional group manipulation to achieve the desired product. The ease of synthesis and scalability make this compound an attractive option for large-scale production in pharmaceutical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-bromo-4-nitrophenyl)methylazetidine. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 3-(2-bromo-4-nitrophenyl)methylazetidine (CAS No. 2228302-55-2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and biological activities, the future prospects for this compound appear highly promising.
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